molecular formula C17H13BrO B1377052 4-Bromo-2-(naphthalen-1-ylmethyl)phenol CAS No. 746645-71-6

4-Bromo-2-(naphthalen-1-ylmethyl)phenol

Cat. No.: B1377052
CAS No.: 746645-71-6
M. Wt: 313.2 g/mol
InChI Key: CSTHCSHKTNBZBL-UHFFFAOYSA-N
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Description

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is an organic compound with the molecular formula C17H13BrO and a molecular weight of 313.19 g/mol . This compound features a bromine atom, a naphthalen-1-ylmethyl group, and a phenol group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-bromo-2-chlorophenol with naphthalen-1-ylmethanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(naphthalen-1-ylmethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(naphthalen-1-ylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(naphthalen-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom and naphthalen-1-ylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(naphthalen-1-ylmethyl)phenol
  • 4-Bromo-2-(naphthalen-2-ylmethyl)phenol
  • 4-Bromo-2-(naphthalen-1-ylmethyl)aniline

Uniqueness

4-Bromo-2-(naphthalen-1-ylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-2-(naphthalen-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO/c18-15-8-9-17(19)14(11-15)10-13-6-3-5-12-4-1-2-7-16(12)13/h1-9,11,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTHCSHKTNBZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855813
Record name 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746645-71-6
Record name 4-Bromo-2-[(naphthalen-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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